molecular formula C12H16N2O2 B8377154 2-Isopropyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

2-Isopropyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8377154
M. Wt: 220.27 g/mol
InChI Key: OWYCULFQZJTLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436004B2

Procedure details

870 mg of the entitled compound was obtained as a colorless solid according to the same method as in Production Example 10-6), for which, however, the compound obtained in Production Example 22-1) was used in place of 7′-nitro-1′,2′-dihydro-3′H-spiro[cyclopropane-1,4′-isoquinoline] used in Production Example 10-6), and acetone was used in place of aqueous formaldehyde solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([C:8]3(CC3)[CH2:9][NH:10][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].C=O.[CH3:18][C:19]([CH3:21])=O>>[CH:19]([N:10]1[CH2:9][CH2:8][C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH2:11]1)([CH3:21])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C3(CNCC2=C1)CC3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
however, the compound obtained in Production Example 22-1)

Outcomes

Product
Name
Type
Smiles
C(C)(C)N1CC2=CC(=CC=C2CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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